molecular formula C28H22N2O8S B2793810 Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate CAS No. 448197-43-1

Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate

Cat. No.: B2793810
CAS No.: 448197-43-1
M. Wt: 546.55
InChI Key: ZBBIOLKXTMIWNI-UHFFFAOYSA-N
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Description

Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate is a structurally complex carbamate derivative characterized by three distinct functional groups: a 4-acetamidophenylsulfonyl moiety, a 4-((phenoxycarbonyl)oxy)phenyl unit, and a central carbamate linkage.

Properties

IUPAC Name

[4-[(4-acetamidophenyl)sulfonyl-phenoxycarbonylamino]phenyl] phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O8S/c1-20(31)29-21-12-18-26(19-13-21)39(34,35)30(27(32)36-23-8-4-2-5-9-23)22-14-16-25(17-15-22)38-28(33)37-24-10-6-3-7-11-24/h2-19H,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBIOLKXTMIWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate, also known by its chemical formula C14H14N2O3S, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The IUPAC name reflects its intricate arrangement of phenyl rings and sulfonamide functionalities.

Property Value
Molecular FormulaC14H14N2O3S
Molecular Weight290.38 g/mol
CAS Registry Number565-20-8
IUPAC InChIKeyWDOCBIHNYYQINH-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interactions with cellular pathways. Notably, it has been investigated for its potential as an anti-inflammatory and anti-cancer agent.

  • Anti-inflammatory Activity : The sulfonamide group in the compound is known to inhibit certain enzymes involved in the inflammatory process, such as cyclooxygenases (COX). This inhibition can lead to a reduction in prostaglandin synthesis, thereby alleviating inflammation.
  • Anticancer Potential : Studies have suggested that the compound may induce apoptosis in cancer cells through the activation of apoptotic pathways. This effect is likely mediated by the interaction with specific receptors or signaling molecules within the cancerous cells.

Case Studies and Research Findings

A number of studies have evaluated the biological effects of this compound:

  • Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamide compounds similar to this compound showed significant inhibition of COX enzymes, leading to reduced inflammation in animal models .
  • Anticancer Activity : Another research article highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. The study reported an IC50 value indicating effective concentration levels required to achieve significant cytotoxicity against breast cancer cells .

Summary of Biological Activities

Activity Mechanism Reference
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Key Observations :

  • The target’s acetamido group introduces hydrogen-bonding capacity absent in chloro- or dichlorophenyl analogs.

Physicochemical Properties

Lipophilicity, a critical determinant of bioavailability, was analyzed for related carbamates using HPLC-derived capacity factors (k) or calculated log k values:

Compound Series Substituent Avg. log k (Experimental) Relative Polarity
4-Chlorophenyl (4a–i) Single Cl 2.8–3.5 Moderate
Dichlorophenyl (5a–i) Two Cl groups 3.6–4.2 Low
Target Compound Acetamido, sulfonyl, phenoxy Not reported Predicted higher polarity (due to amide/sulfonyl)

Analysis :

  • Chlorinated carbamates exhibit higher lipophilicity (log k > 3.0), aligning with Cl’s hydrophobic nature.

Characterization :

  • All compounds in were validated via NMR, IR, and HPLC, while the target’s characterization would require similar techniques for confirming sulfonyl and carbamate linkages.

Q & A

Q. Advanced

  • Hydrolysis Kinetics : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC .
  • Serum Stability Assays : Exposure to human serum to evaluate esterase-mediated carbamate cleavage .
  • Accelerated Stability Testing : Thermal stress (40–60°C) to predict shelf-life .

How can computational modeling predict enzymatic interactions?

Q. Advanced

  • Molecular Docking : Use software (AutoDock, Schrödinger) to simulate binding to targets (e.g., COX-2, carbonic anhydrase) .
  • MD Simulations : Analyze dynamic interactions (e.g., sulfonyl group’s role in active-site stabilization) over 100-ns trajectories .
  • QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with inhibitory potency .

What purification techniques ensure high-purity product isolation?

Q. Basic

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 70:30 → 50:50) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation .
  • HPLC-Prep : Reverse-phase C18 columns for >99% purity in milligram-scale batches .

How do structural analogs compare in terms of bioactivity?

Q. Advanced

Analog ModificationBioactivity ImpactEvidence
Replacement of phenyl with pyridylIncreased solubility, reduced IC50
Sulfonyl to carbonyl swapLoss of target affinity
Methylation of acetamideEnhanced metabolic stability

What protocols validate biological target engagement?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .
  • Fluorescence Polarization : Competitive assays using fluorescent probes .
  • Enzymatic Assays : Monitor inhibition via colorimetric substrates (e.g., pNA release for proteases) .

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